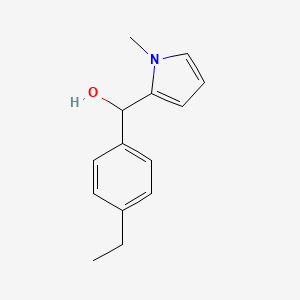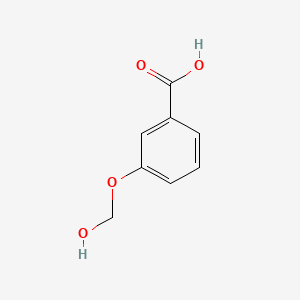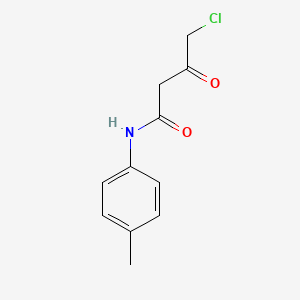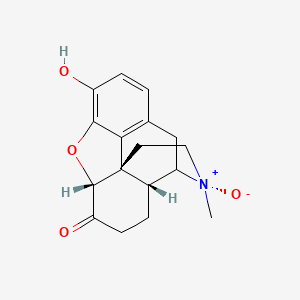
Unii-G34JT73Q32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydromorphone N-oxide is a derivative of hydromorphone, an opioid analgesic used to treat moderate to severe pain. Hydromorphone N-oxide is a semi-synthetic compound that has been modified to include an N-oxide functional group. This modification can alter the compound’s pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydromorphone N-oxide can be synthesized through the oxidation of hydromorphone. One common method involves the use of organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically requires controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups.
Industrial Production Methods
Industrial production of hydromorphone N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydromorphone N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert hydromorphone N-oxide back to hydromorphone or other reduced forms.
Substitution: N-oxide functional group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Organic per-acids such as perbenzoic acid or peroxyacetic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of hydromorphone N-oxide can yield hydromorphone, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
Hydromorphone N-oxide has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its interactions with opioid receptors.
Industry: Utilized in pharmaceutical quality control and method development.
Mechanism of Action
Hydromorphone N-oxide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects. The binding of hydromorphone N-oxide to these receptors inhibits the ascending pain pathways, altering the perception and response to pain .
Comparison with Similar Compounds
Similar Compounds
Hydromorphone: The parent compound, used widely as an opioid analgesic.
Morphine: Another opioid analgesic with a similar mechanism of action.
Oxymorphone: A potent opioid analgesic with higher potency than hydromorphone.
Uniqueness
Hydromorphone N-oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacological properties compared to other opioids. This modification can affect its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
109648-80-8 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(3S,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C17H19NO4/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3/t10-,11?,16-,17-,18-/m0/s1 |
InChI Key |
XDOZFXQPRPKZLY-SOAXVXAKSA-N |
Isomeric SMILES |
C[N@@+]1(CC[C@]23[C@@H]4C1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4)[O-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


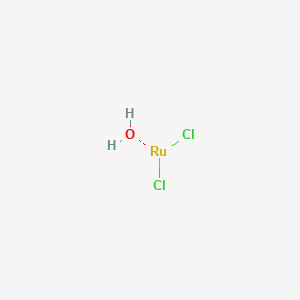
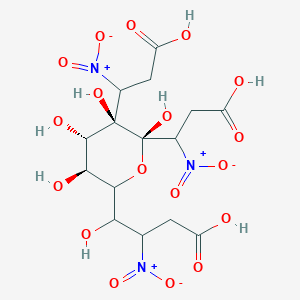

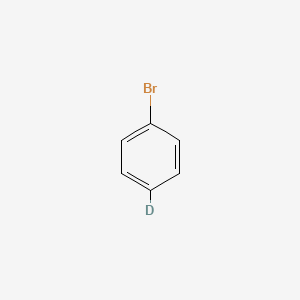
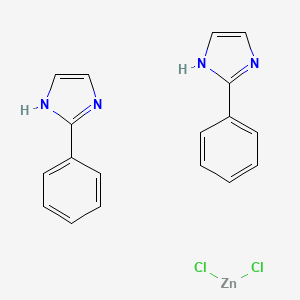


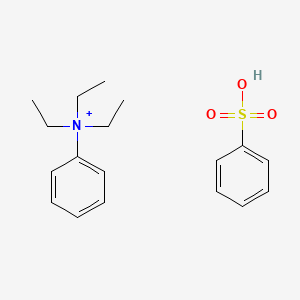
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
